molecular formula C15H15N3OS B3007568 2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888444-52-8

2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3007568
CAS No.: 888444-52-8
M. Wt: 285.37
InChI Key: BDHIZXZQAVZRMB-UHFFFAOYSA-N
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Description

The compound “3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including an indole ring and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrimidine is a six-membered ring with two nitrogen atoms. The presence of these rings suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and pyrimidine rings, followed by the introduction of the allyl and ethylthio groups. The exact synthetic route would depend on the specific reactivity and stability of the intermediate compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indole and pyrimidine rings suggests a planar, aromatic structure for these portions of the molecule. The allyl and ethylthio groups would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and pyrimidine rings, as well as the allyl and ethylthio groups. The indole ring is known to undergo electrophilic substitution reactions, while the pyrimidine ring can participate in a variety of reactions including nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and possibly soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The compound 3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can be synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isothiocyanates, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, including 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones (Shestakov et al., 2009).

  • Reactions with Indole Analogs : This compound can also be obtained by reacting with indole analogs. The reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate and ethyl ethoxymethyleneoxaloacetate with indole analogs leads to the formation of pyrimido[1,2-a]indoles (Kurihara et al., 1980).

  • Potential in Medicinal Chemistry : Derivatives of this compound have been studied for their potential as ligands in receptor binding assays, indicating their relevance in medicinal chemistry (Russo et al., 1991).

Applications in Organic Synthesis

  • Cascade Cyclization Processes : An interesting application is in the [5 + 2 + 1] cascade cyclization process for the preparation of 5H-pyrimido[5,4-b]indole derivatives, showcasing its utility in organic synthesis (Wu et al., 2022).

  • Palladium-Catalyzed Reactions : It has also been involved in palladium-catalyzed reactions, particularly in the synthesis of N-(alkoxycarbonyl)indoles, demonstrating its versatility in organic synthetic methodologies (Kamijo & Yamamoto, 2003).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Mechanism of Action

Target of Action

The primary target of this compound is phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a crucial role in the PI3K/AKT/mTOR signaling pathway. In diseases like cancer and diabetes, this pathway significantly impacts cell growth, motility, survival, and metabolism .

Mode of Action

The compound interacts with PI3K, inhibiting its activity. By doing so, it disrupts downstream signaling events mediated by AKT and mTOR. This inhibition leads to changes in cell proliferation, survival, and metabolism. The up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes further contribute to its cytotoxic effects .

Biochemical Pathways

The affected pathways include the PI3K/AKT/mTOR cascade. Dysregulation of this pathway is common in cancer, making it an attractive target for therapeutic intervention. Additionally, this compound may impact other cellular processes due to its structural similarity to other pharmacologically relevant scaffolds .

Result of Action

At the molecular level, the compound induces apoptosis by modulating gene expression. Cellular effects include growth inhibition, reduced survival, and altered metabolism. These changes collectively contribute to its cytotoxic activity against cancer cells .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Understanding these factors is crucial for optimizing its therapeutic use .

Properties

IUPAC Name

2-ethylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-9-18-14(19)13-12(17-15(18)20-4-2)10-7-5-6-8-11(10)16-13/h3,5-8,16H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIZXZQAVZRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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